2-Methyl-6-methoxypyridine-3-boronic acid
Overview
Description
2-Methyl-6-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C7H10BNO3. It is a derivative of pyridine, featuring a methoxy group at the 6-position and a boronic acid group at the 3-position. This compound is known for its utility in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
It is known that boronic acids, such as 2-methyl-6-methoxypyridine-3-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with organic halides or triflates in the presence of a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the this compound to a palladium catalyst . The palladium catalyst then facilitates the coupling of this group with an organic halide or triflate .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, allowing for the formation of complex organic compounds from simpler precursors .
Result of Action
The result of the action of this compound in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . The presence of a suitable palladium catalyst and base is crucial for the reaction to proceed .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of these bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a versatile reagent in biochemical assays .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites. Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. The boronic acid group can form stable complexes with serine and threonine residues in proteins, leading to enzyme inhibition. This interaction can result in changes in gene expression and cellular function. The methoxy group in the compound can also participate in hydrogen bonding, further stabilizing these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under strong oxidizing or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the levels of various metabolites. The compound can also affect metabolic flux, altering the flow of substrates through different biochemical pathways. These interactions make this compound a valuable tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The boronic acid group can facilitate the transport of the compound across cell membranes, while the methoxy group can enhance its solubility in aqueous environments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, leading to more targeted and efficient biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-6-methoxypyridine-3-boronic acid can be synthesized through several methods, including the direct borylation of pyridine derivatives. One common approach involves the reaction of 2-methyl-6-methoxypyridine with a boronic acid derivative under suitable conditions, such as the use of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale borylation reactions, often using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-methoxypyridine-3-boronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-6-methoxypyridine-3-boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it valuable for constructing complex organic molecules, which are essential in drug discovery and development.
Comparison with Similar Compounds
Phenylboronic acid
Pinacol boronic acid
2-Methoxy-3-pyridinylboronic acid
Properties
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWIICBKIHZFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376724 | |
Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459856-12-3 | |
Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-methoxypyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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